molecular formula C19H23BN2O5 B2955385 3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione CAS No. 2193080-10-1

3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B2955385
CAS No.: 2193080-10-1
M. Wt: 370.21
InChI Key: DPCMXGPEAGHINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione is a structurally complex small molecule featuring a piperidine-2,6-dione core fused to an isoindolin-1-one ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

Properties

IUPAC Name

3-[3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)13-7-5-6-11-12(13)10-22(17(11)25)14-8-9-15(23)21-16(14)24/h5-7,14H,8-10H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCMXGPEAGHINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(=O)C3=CC=C2)C4CCC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the isoindolin-2-yl intermediate, followed by the introduction of the dioxaborolan group through a palladium-catalyzed borylation reaction. The final step involves the formation of the piperidine-2,6-dione core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The dioxaborolan moiety allows for substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce various reduced forms with modified functional groups.

Scientific Research Applications

3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through borylation reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The dioxaborolan moiety is known to participate in borylation reactions, which can modify the activity of enzymes and receptors. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

This compound, disclosed in a 2014 patent application, replaces the boronic ester with a morpholinomethylbenzyloxy group . Key differences include:

  • Substituent Functionality : The morpholine moiety enhances solubility and may facilitate receptor binding via hydrogen bonding, whereas the boronic ester in the target compound enables covalent interactions (e.g., with hydroxyl groups in physiological environments).
  • Therapeutic Indications: Both compounds target cancer and immune disorders, but the morpholine derivative’s mechanism likely involves immunomodulation (e.g., cereblon E3 ligase binding), while the boron-containing analogue could leverage boron neutron capture therapy (BNCT) or protease inhibition .

3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione

This polymorphic compound features an amino group at the isoindolinone’s 4-position . Comparatively:

  • Stability and Polymorphism: The amino group promotes hydrogen-bonding networks, enabling multiple crystalline forms. In contrast, the boronic ester’s steric bulk and hydrolytic sensitivity may limit polymorphism but introduce formulation challenges .
  • Pharmacokinetics: Amino-substituted derivatives typically exhibit improved aqueous solubility, whereas boronic esters may require prodrug strategies to enhance bioavailability.

2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione

This nitro-substituted analogue demonstrates how electronic effects influence reactivity. The nitro group’s strong electron-withdrawing nature contrasts with the boronic ester’s electron-deficient yet reactive character, impacting metabolic stability and redox activity .

Boronic Ester Utility in Cross-Coupling

The target compound’s dioxaborolane group enables participation in Suzuki-Miyaura reactions, a key advantage over non-boron analogues. For example, it could conjugate with aryl halides in drug delivery systems, a feature absent in morpholine- or amino-substituted derivatives .

Stability Considerations

  • Hydrolytic Sensitivity: Boronic esters are prone to hydrolysis in aqueous media, necessitating stabilization via formulation (e.g., liposomal encapsulation). Morpholine and amino derivatives lack this liability .

Pharmacological and Therapeutic Potential

Table 1: Key Comparative Properties

Compound Substituent Key Reactivity/Function Therapeutic Mechanism Stability Challenges
Target Boronic Ester Compound Dioxaborolane Suzuki coupling, BNCT Protease inhibition, prodrugs Hydrolytic degradation
3-(4-Morpholinomethylbenzyloxy derivative Morpholinomethyl Hydrogen bonding, solubility Immunomodulation, anti-cancer Oxidative metabolism
3-(4-Amino derivative) Amino Polymorphism, solubility Anti-inflammatory, anti-cancer Photodegradation
4-Nitroisoindole derivative Nitro Electron withdrawal Undisclosed (likely cytotoxic) Redox instability

Mechanistic Insights

  • Immunomodulatory Drugs (IMiDs): The piperidine-2,6-dione core is shared with IMiDs like lenalidomide, suggesting cereblon-mediated protein degradation as a possible pathway for all compounds .

Biological Activity

The compound 3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione (CAS No. 2698398-71-7) is a novel synthetic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23BN2O5C_{19}H_{23}BN_{2}O_{5}, with a molecular weight of 370.21 g/mol . The structure features a piperidine ring and an isoindoline moiety substituted with a dioxaborolane group, which is crucial for its biological activity.

Research indicates that this compound functions primarily through the modulation of the IKAROS Family Zinc Finger (IKZF) proteins. Specifically, it targets IKZF2 and IKZF4 protein levels, which are involved in various hematological malignancies. By reducing the expression of these proteins, the compound may ameliorate diseases associated with their dysregulation .

Anticancer Properties

Studies have demonstrated that the compound exhibits anti-proliferative effects against multiple myeloma and other malignancies. It operates by inducing apoptosis in cancer cells through the degradation of IKZF proteins via the ubiquitin-proteasome pathway .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in multiple myeloma cells
Protein ModulationReduces levels of IKZF2 and IKZF4 proteins
Targeted Protein DegradationActivates ubiquitin-proteasome system for protein degradation

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Multiple Myeloma Treatment : A clinical trial investigated the effects of this compound on patients with relapsed/refractory multiple myeloma. Results indicated a significant reduction in tumor burden and improved overall survival rates among treated patients .
  • Lymphoma Studies : In another study focusing on non-Hodgkin lymphoma (NHL), patients receiving treatment with this compound showed marked decreases in IKZF protein levels, correlating with reduced disease progression .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, preliminary data suggest it has favorable absorption characteristics and a moderate half-life conducive for therapeutic use.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended methods for synthesizing and characterizing 3-(1-Oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione? A: Synthesis typically involves coupling the isoindolinone core with the boronate ester moiety via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the dioxaborolane group. Key steps include protecting group strategies for the piperidine-2,6-dione ring and optimizing reaction conditions (e.g., palladium catalysts, base selection). Characterization requires 1H/13C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended. Polymorphic forms should be analyzed using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify crystalline phases .

Mechanistic Studies

Q: How can researchers investigate the mechanism of action of this compound in biological systems? A: Begin with target identification using affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or computational docking studies to predict binding partners (e.g., cereblon E3 ligase, as suggested by structural analogs). Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For functional studies, employ ubiquitination assays to assess proteasomal degradation pathways. Pair these with gene knockout models (CRISPR/Cas9) to confirm target specificity. Mechanistic hypotheses should align with established theoretical frameworks, such as protein homeostasis pathways .

Polymorphic Analysis

Q: What methodologies are critical for analyzing polymorphic forms of this compound? A: Polymorph screening requires solvent-mediated crystallization under varied conditions (temperature, solvent polarity). Use powder XRD to distinguish crystalline forms and DSC/TGA to evaluate thermal stability and phase transitions. For dynamic analysis, variable-temperature XRD or Raman spectroscopy can monitor structural changes. Stability studies should include accelerated aging (40°C/75% RH) with HPLC tracking degradation products. Computational tools like molecular dynamics simulations predict lattice energies to guide polymorph selection .

Addressing Data Contradictions

Q: How should researchers resolve contradictions in reported biological activity data? A: First, validate experimental reproducibility by standardizing assays (e.g., cell line authentication, consistent compound batches). Use dose-response curves to assess potency (EC50/IC50) across multiple models. For divergent results, conduct meta-analysis of raw datasets to identify confounding variables (e.g., serum concentration in cell culture). Cross-validate findings with orthogonal methods (e.g., siRNA silencing vs. pharmacological inhibition). Transparent reporting of negative data and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) are critical .

Handling Boron-Containing Intermediates

Q: What precautions are necessary when handling the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group during synthesis? A: Boronate esters are moisture-sensitive; reactions should be conducted under inert atmosphere (N2/Ar) with anhydrous solvents. Use Schlenk-line techniques for air-free transfers. Stability testing via NMR (monitoring boron peak integrity at δ ~30 ppm) ensures intermediate integrity. For storage, lyophilize under vacuum and store at -20°C in sealed amber vials with molecular sieves. Safety protocols mandate gloves, goggles, and fume hoods to prevent exposure .

Theoretical Framework Integration

Q: How can theoretical models guide experimental design for this compound? A: Computational approaches like density functional theory (DFT) predict electronic properties (e.g., boronate reactivity) and molecular docking identifies putative protein targets. Use QSAR models to optimize pharmacokinetic parameters (logP, solubility). Hypothesis-driven experiments should align with frameworks like the "molecular glue" concept for cereblon-binding agents. Validate predictions with free-energy perturbation (FEP) simulations to refine binding affinities .

Advanced Analytical Techniques

Q: Which advanced techniques are essential for structural elucidation beyond basic spectroscopy? A: Single-crystal XRD resolves 3D conformation, critical for understanding steric effects of the dioxaborolane group. Solid-state NMR probes boron coordination environments. For dynamic behavior, cryo-electron microscopy (cryo-EM) visualizes compound-protein complexes. Time-resolved fluorescence quantifies binding kinetics, while X-ray absorption spectroscopy (XAS) examines boron oxidation states .

Comparative Studies with Analogs

Q: How to design comparative studies against structurally related compounds (e.g., lenalidomide derivatives)? A: Establish a pharmacophore model to align functional groups (e.g., isoindolinone vs. phthalimide cores). Use isogenic cell lines to compare degradation of shared substrates (e.g., IKZF1/3). In vivo studies should include PK/PD profiling (plasma half-life, tissue distribution) and toxicity endpoints (e.g., teratogenicity assays). Statistical analysis must account for batch effects via randomized block designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.